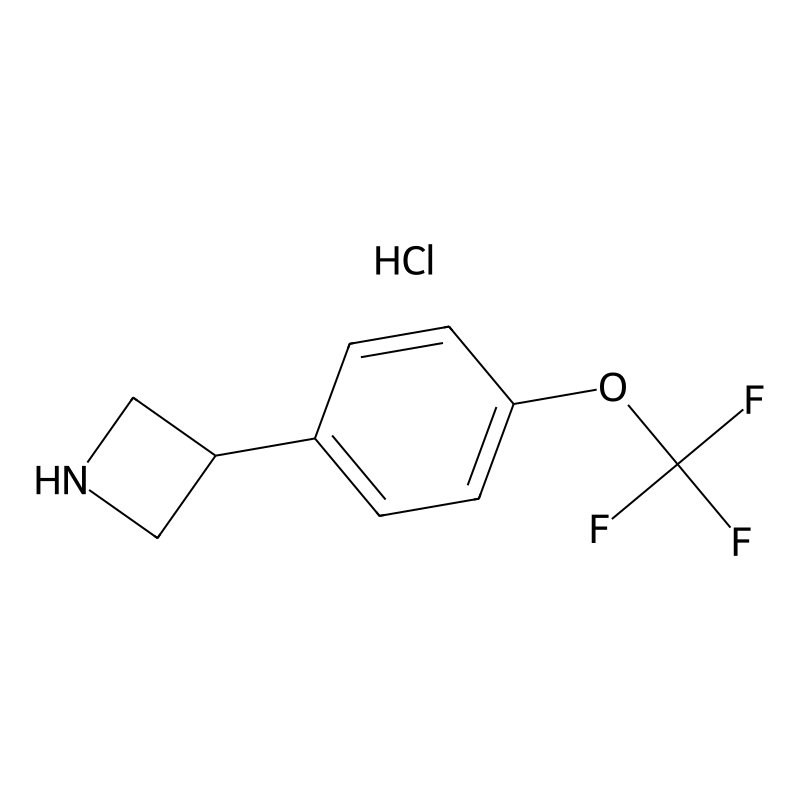3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Electrochromic Devices
Scientific Field: Material Science
Summary of the Application: The compound is used in the synthesis of polydithienylpyrroles, which are used as anodic materials in electrochromic devices.
Methods of Application or Experimental Procedures: Three 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically.
Results or Outcomes: The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states. The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm.
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula CHClFNO. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. It appears as a solid and is primarily used in research settings. The compound is known for its high purity, typically around 97%, and is stored under inert atmosphere conditions at room temperature to maintain stability .
The chemical reactivity of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride can be explored through various types of reactions, including:
- Nucleophilic Substitution: The trifluoromethoxy group can participate in nucleophilic substitutions due to the electronegative fluorine atoms, making the carbon atom more electrophilic.
- Azetidine Ring Opening: Under certain conditions, the azetidine ring may undergo ring-opening reactions, leading to the formation of various derivatives.
- Acid-Base Reactions: The hydrochloride form indicates that this compound can act as a weak acid, potentially participating in acid-base reactions.
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride typically involves several steps:
- Formation of the Trifluoromethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution using trifluoromethoxy reagents.
- Synthesis of Azetidine: Azetidine can be synthesized through cyclization reactions involving suitable precursors.
- Hydrochloride Salt Formation: The final step involves treating the base form of the azetidine with hydrochloric acid to obtain the hydrochloride salt.
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride has several potential applications, particularly in:
- Pharmaceutical Development: Due to its unique structure, it may serve as a lead compound for developing new drugs targeting specific diseases.
- Chemical Research: It can be utilized in studies exploring the properties of trifluoromethyl-substituted compounds and their interactions with biological systems.
Interaction studies involving 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride are crucial for understanding its biological implications. Such studies may include:
- Receptor Binding Assays: To determine how well the compound interacts with specific biological targets.
- Metabolic Stability Tests: To assess how the compound is metabolized within biological systems.
- Toxicology Studies: Evaluating potential toxic effects on cells or organisms.
Several compounds share structural similarities with 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-(4-Trifluoromethylphenyl)azetidine hydrochloride | Contains a trifluoromethyl group instead | May exhibit different biological activities |
| 4-(Trifluoromethoxy)aniline | Aniline derivative with trifluoromethoxy group | Primarily studied for its role in dye synthesis |
| 2-Azetidinone | Contains an azetidinone structure | Focused on medicinal chemistry applications |
The uniqueness of 3-(4-(Trifluoromethoxy)phenyl)azetidine hydrochloride lies in its specific combination of a trifluoromethoxy group and an azetidine structure, which may confer distinct properties compared to other similar compounds.








